3-Isobutylglutaric acid
Description
Nomenclature and Chemical Classification within Dicarboxylic Acids
Chemically, 3-isobutylglutaric acid is classified as a dicarboxylic acid. Its structure consists of a five-carbon glutaric acid backbone with an isobutyl group attached to the third carbon. smolecule.com This substitution is key to its utility in synthesizing specific molecular targets. The systematic IUPAC name for this compound is 3-(2-methylpropyl)pentanedioic acid. nbinno.comnih.gov It is also known by synonyms such as 3-isobutylpentanedioic acid. nbinno.com
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| CAS Number | 75143-89-4 nbinno.com |
| Molecular Formula | C9H16O4 nbinno.com |
| Molecular Weight | 188.22 g/mol nbinno.com |
| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid nih.gov |
| Melting Point | 47-55 °C lookchem.comhsppharma.com |
| Boiling Point | 326.197 °C at 760 mmHg lookchem.com |
| Density | 1.126 g/cm³ nbinno.com |
This table is interactive. Users can sort and filter the data.
Significance as a Chemical Intermediate in Pharmaceutical Synthesis
The primary significance of this compound lies in its role as a chemical intermediate. nbinno.com Its bifunctional nature, possessing two carboxylic acid groups, allows for a variety of chemical transformations, making it a versatile building block in complex organic syntheses.
Perhaps the most notable application of this compound is as a key precursor in the synthesis of Pregabalin (B1679071). nbinno.comhsppharma.com Pregabalin, an anticonvulsant and analgesic drug, is a gamma-aminobutyric acid (GABA) analogue. google.com A common synthetic route to Pregabalin involves the conversion of this compound into its corresponding anhydride (B1165640). google.comportico.org This anhydride is then subjected to ammonolysis to form 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH). nbinno.comgoogle.com Subsequently, a Hofmann rearrangement of the (R)-enantiomer of CMH yields (S)-Pregabalin, the therapeutically active form of the drug. google.com
The utility of this compound extends to the synthesis of other GABA analogues. google.comgoogleapis.com GABA is a major inhibitory neurotransmitter in the brain. google.com The structural framework provided by this compound is amenable to modifications that lead to a variety of molecules that can modulate GABAergic activity. Research has explored the use of this compound derivatives in creating novel compounds with potential therapeutic applications in neurological disorders. google.com
Academic Context and Research Trajectory
The academic interest in this compound has evolved from fundamental synthetic chemistry to more advanced and sustainable methodologies.
The synthesis of this compound has been a subject of study for many years. Early methods often involved multi-step processes. One of the classical approaches includes the Knoevenagel condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate (B8463686), followed by a Michael addition with diethyl malonate. nbinno.comgoogle.com The resulting intermediate is then hydrolyzed and decarboxylated to yield this compound. nbinno.com While effective, these traditional methods have been the subject of optimization to improve yield, reduce waste, and simplify procedures. For instance, one-pot syntheses have been developed to streamline the process. google.comgoogleapis.com
More recent research has focused on developing greener and more efficient synthetic routes. This includes the exploration of enzymatic and biocatalytic methods. For example, researchers have investigated the use of microorganisms for the asymmetric hydrolysis of this compound diamide (B1670390) to produce optically pure intermediates. nih.govresearchgate.net Specifically, engineered D-hydantoinase has been used to desymmetrize prochiral 3-isobutyl glutarimide (B196013) to yield (R)-3-isobutyl glutaric acid monoamide, a direct precursor for (S)-Pregabalin, with high conversion rates and enantiomeric excess. rsc.org These biotechnological approaches offer the potential for more sustainable and atom-efficient production of this important pharmaceutical intermediate. rsc.orgscielo.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATSLDZQNXAKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450420 | |
| Record name | 3-isobutylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75143-89-4 | |
| Record name | 3-Isobutylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75143-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075143894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-isobutylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropyl)pentanedioic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMH1IVR5QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 3 Isobutylglutaric Acid
Multi-Step Synthetic Routes
The primary pathways to synthesize 3-isobutylglutaric acid involve sequences of condensation, addition, and hydrolysis reactions, starting from readily available materials.
Knoevenagel Condensation and Michael Addition Sequences
A prevalent and efficient method for synthesizing this compound involves a Knoevenagel condensation followed by a Michael addition. nbinno.comresearchgate.net This strategy typically begins with the reaction of isovaleraldehyde (B47997) with a compound containing an active methylene (B1212753) group.
In this pathway, isovaleraldehyde undergoes a Knoevenagel condensation with ethyl cyanoacetate (B8463686). nbinno.comresearchgate.net This initial reaction forms an unsaturated cyano ester. Subsequently, this intermediate is subjected to a Michael addition with diethyl malonate. nbinno.comresearchgate.net This two-step process, combining isovaleraldehyde with both ethyl cyanoacetate and diethyl malonate, is a common approach. google.comgoogleapis.com An alternative, though similar, process involves the Knoevenagel condensation of isovaleraldehyde directly with diethyl malonate, often catalyzed by a base such as hexahydropyridine acetate (B1210297) in a solvent like cyclohexane (B81311). patsnap.com
The following table outlines the reactants and key reaction types in this synthetic sequence:
| Step | Reactant 1 | Reactant 2 | Reaction Type |
| 1 | Isovaleraldehyde | Ethyl Cyanoacetate | Knoevenagel Condensation |
| 2 | Intermediate | Diethyl Malonate | Michael Addition |
Following the condensation and addition reactions, the resulting complex ester is hydrolyzed. nbinno.comgoogle.com This hydrolysis step is typically carried out under acidic conditions, which serves to convert the ester and nitrile functionalities into carboxylic acid groups. google.comgoogle.com The final step is a decarboxylation, which is often achieved by heating, to yield the desired this compound. patsnap.comgoogle.com The entire sequence, from condensation to hydrolysis and decarboxylation, provides an effective route to the target molecule. nbinno.com
Malonamide (B141969) Nitrile and Isovaleraldehyde Pathways
An alternative synthetic route utilizes malonamide nitrile and isovaleraldehyde as the starting materials. nbinno.comgoogle.com This method is noted for its high yields and more environmentally friendly profile. nbinno.com
This pathway begins with a base-catalyzed condensation of isovaleraldehyde and malonamide nitrile. nbinno.comgoogle.com The reaction is typically carried out under mild conditions, and a phase transfer catalyst may be employed to facilitate the reaction. google.com This initial condensation step produces an intermediate that is then carried forward to the hydrolysis stage. google.com
The intermediate formed from the condensation of isovaleraldehyde and malonamide nitrile is subjected to hydrolysis under acidic conditions to generate this compound. nbinno.comgoogle.com This step effectively converts the nitrile and amide groups into the carboxylic acid functionalities of the final product. google.com
The table below summarizes the key stages of this alternative pathway:
| Step | Reactants | Conditions | Product |
| 1 | Isovaleraldehyde, Malonamide Nitrile | Base-catalyzed condensation | Condensation Product |
| 2 | Condensation Product | Acidic Hydrolysis | This compound |
Condensation with Cyanoacetic Acid Ethyl Ester or Cyanoacetamide followed by Hydrolysis
A prominent method for synthesizing this compound involves the condensation of isovaleraldehyde (3-methylbutanal) with either cyanoacetic acid ethyl ester or cyanoacetamide. drugfuture.comdaneshyari.com This initial reaction is typically catalyzed by a base like dipropylamine (B117675) and conducted in a solvent such as refluxing hexane. drugfuture.comdaneshyari.com
The intermediate product from this condensation subsequently undergoes a Michael addition reaction. Following this, acid hydrolysis, often carried out with refluxing 6N hydrochloric acid (HCl), yields this compound. drugfuture.comdaneshyari.com This multi-step process, starting from the condensation and culminating in hydrolysis and decarboxylation, is a recognized route to produce racemic this compound.
Table 1: Reaction Conditions for Synthesis of this compound
| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Condensation | Isovaleraldehyde, Cyanoacetic acid ethyl ester or Cyanoacetamide | Dipropylamine | Hexane | Reflux | Condensation Intermediate | drugfuture.com, daneshyari.com |
| Hydrolysis | Condensation Intermediate | 6N HCl | - | Reflux | This compound | drugfuture.com, daneshyari.com |
Derivatization and Intermediate Formation in Synthesis
This compound serves as a precursor that can be converted into several important intermediates through derivatization. These derivatives are crucial for subsequent steps in pharmaceutical synthesis, such as the production of pregabalin (B1679071). nbinno.comgoogle.com
Conversion to 3-Isobutylglutaric Anhydride (B1165640)
A common derivatization of this compound is its conversion to the corresponding cyclic anhydride, 3-isobutylglutaric anhydride. google.comtheeurekamoments.com This transformation is a key step, as the anhydride is a reactive intermediate for further functionalization. nbinno.com A widely used method to achieve this cyclization is by treating the diacid with refluxing acetic anhydride. drugfuture.comtheeurekamoments.com Another approach involves reacting the this compound with thionyl chloride. google.comgoogleapis.com
For improved process efficiency, 3-isobutylglutaric anhydride can be prepared in-situ, meaning it is generated and used in the same reaction vessel without being isolated. google.comgoogleapis.com This is accomplished by reacting this compound with thionyl chloride. google.comgoogleapis.com This method is considered advantageous over routes that use acetic anhydride or acetyl chloride, as it can streamline the synthesis of subsequent derivatives like (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. googleapis.com The in-situ generation using thionyl chloride allows for the direct conversion of the resulting anhydride into the desired amide. google.comgoogleapis.com
The reaction of this compound with thionyl chloride is an effective method for forming 3-isobutylglutaric anhydride. google.comgoogleapis.com The process typically involves refluxing the diacid in thionyl chloride for a short period, for instance, 30 minutes. google.comgoogleapis.com Following the reaction, the excess thionyl chloride is removed by distillation. google.comquickcompany.in The resulting residue is the desired 3-isobutylglutaric anhydride, which can then be used in the next synthetic step. google.comgoogleapis.com
Table 2: Reagents for Anhydride Formation
| Starting Material | Reagent | Condition | Product | Reference |
|---|---|---|---|---|
| This compound | Acetic anhydride | Reflux | 3-Isobutylglutaric anhydride | theeurekamoments.com |
| This compound | Thionyl chloride | Reflux | 3-Isobutylglutaric anhydride | google.com, googleapis.com |
Formation of this compound Monoamide (IBM)
This compound monoamide, also referred to as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, is a critical intermediate. google.comgoogle.com It is synthesized from 3-isobutylglutaric anhydride. google.com This monoamide can be produced through the ammonolysis of the anhydride. theeurekamoments.com In some synthetic pathways, this racemic monoamide undergoes optical resolution to isolate the desired enantiomer for the synthesis of chiral drugs. drugfuture.com
The primary method for producing this compound monoamide is through the ammonolysis of 3-isobutylglutaric anhydride. theeurekamoments.com This reaction involves treating the anhydride with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or aqueous ammonia. drugfuture.comtheeurekamoments.comgoogle.com
The reaction conditions can be controlled to optimize the yield and purity of the product. For instance, the anhydride, potentially dissolved in a solvent like methyl tert-butyl ether, can be added slowly to an aqueous ammonia solution at a controlled temperature, such as below 25°C. google.comquickcompany.ingoogle.com After the addition, the mixture is typically stirred for a period to ensure the reaction goes to completion. quickcompany.ingoogle.com Following the reaction, acidification of the aqueous layer precipitates the product, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.comgoogleapis.com
Optimization Strategies in Chemical Synthesis
The efficient synthesis of this compound and its derivatives is paramount for its application in pharmaceutical manufacturing. Optimization strategies focus on refining reaction parameters to maximize yield, improve purity, and ensure economic and environmental viability. Key areas of optimization include the choice of solvent, control of temperature and concentration, and the selection of highly efficient catalysts.
Solvent Effects and Reaction Efficiency
The solvent system is a critical parameter in the synthesis involving this compound, influencing reactant solubility, reaction rates, and even the crystallization of products. In the conversion of this compound to 3-isobutyl glutarimide (B196013), a precursor for further synthesis, the choice and amount of solvent have a significant impact on reaction yield.
Research has shown that formamide (B127407) is an effective solvent for this transformation. researchgate.net A study demonstrated that the molar ratio of formamide to this compound is directly correlated with the product yield. Increasing this ratio from 1:1 to 3:1 resulted in a substantial increase in the yield of 3-isobutyl glutarimide from 45% to 87%. researchgate.net This highlights the role of the solvent not just as a medium but as a participant that can drive the reaction equilibrium towards the desired product. researchgate.net
Table 1: Effect of Formamide Solvent Ratio on 3-Isobutyl Glutarimide Yield
| Molar Ratio (this compound : Formamide) | Reported Yield (%) | Source |
|---|---|---|
| 1 : 1 | 45 | researchgate.net |
| 1 : 3 | 87 | researchgate.net |
Temperature and Concentration Parameters
Temperature and reactant concentration are fundamental parameters that must be precisely controlled to optimize the synthesis of this compound and its derivatives. For instance, the synthesis of this compound via the hydrolysis of precursor compounds is often conducted at elevated temperatures, typically ranging from 100°C to 125°C, to ensure the reaction proceeds to completion over several hours. google.com The reaction of this compound with urea (B33335) to form an intermediate is also temperature-dependent, with processes specifying heating to between 100°C and 140°C. wipo.int In some variations, this reaction is carried out at higher temperatures of 150-170°C for approximately two hours. patsnap.com
The optimization of these parameters is often a balancing act between reaction rate and by-product formation. In the ring-opening hydrolysis of 3-isobutyl glutarimide to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, three factors were identified as critical: alkaline concentration, reaction time, and temperature. researchgate.net While higher concentrations of sodium hydroxide (NaOH) could accelerate the reaction, they also increased the formation of this compound as an undesirable by-product. researchgate.net Experimental studies determined that the optimal conditions to maximize the yield of the desired product while minimizing impurity formation were a 2M concentration of NaOH at a temperature of 65°C for 30 minutes. researchgate.net
Table 2: Optimization of 3-Isobutyl Glutarimide Hydrolysis
| NaOH Concentration | Temperature (°C) | Time (min) | Observation | Source |
|---|---|---|---|---|
| 1 M | - | - | Low reaction efficiency | researchgate.net |
| 2 M | 65 | 30 | Optimum condition for reaction | researchgate.net |
| 3 M | - | - | Increased formation of this compound by-product | researchgate.net |
Catalyst Selection and Optimization
The choice of catalyst is crucial for enhancing reaction rates and selectivity in the synthesis of this compound. Both chemical and biological catalysts are employed. In chemical syntheses, bases such as di-n-propylamine are used to catalyze condensation and addition reactions. google.compatsnap.com For example, it is used in the condensation of isovaleraldehyde and ethyl cyanoacetate. patsnap.com Another catalytic system involves using hexahydropyridine acetate as the catalyst in a cyclohexane solvent for the Knoevenagel condensation step. patsnap.com
In recent years, biocatalysis has emerged as a powerful and sustainable alternative. Enzymes offer high specificity and can operate under mild conditions. For the production of (R)-3-isobutylglutarate monoamide, a key chiral intermediate, the imidase BpIH from Burkholderia phytofirmans has been identified as a highly effective catalyst. nih.gov This enzyme can achieve a theoretical yield of 100% in the conversion of 3-isobutyl glutarimide, a significant advantage over resolution methods which have a maximum theoretical yield of 50%. nih.gov
Further optimization of these biocatalysts through protein engineering has led to even greater efficiency. A semi-rational design approach was used to create a triple mutant of BpIH, designated Y37FH133NS226I. This engineered enzyme exhibited a fivefold increase in activity compared to the wild-type version, achieving a conversion rate of 88.87% under the same reaction conditions where the wild-type achieved only 38.15%. nih.gov Other microbial systems, such as whole cells of Rhodococcus erythropolis AJ270, have also been used for the desymmetric hydrolysis of related glutaramide structures. wiley.com
Table 3: Comparison of Wild-Type and Mutant BpIH Imidase Activity
| Catalyst | Conversion Rate (%) | Product Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| Wild-Type BpIH | 38.15 | >99.9% | nih.gov |
| Mutant Y37FH133NS226I (YHS-I) | 88.87 | >99.9% | nih.gov |
Yield Enhancement and By-product Minimization
The primary goal of optimization is to enhance the yield of this compound or its target derivatives while minimizing the formation of impurities. This is achieved through the careful integration of the strategies discussed previously.
A key challenge in some synthetic routes is the formation of by-products due to competing reactions. For example, during the alkaline hydrolysis of 3-isobutyl glutarimide, the desired monoamide product can be further hydrolyzed to form this compound as a by-product. researchgate.net Precise control over the concentration of the base (2M NaOH), temperature (65°C), and reaction time (30 minutes) is essential to prevent this secondary hydrolysis and maximize the yield of the monoamide. researchgate.net
The choice of reagents and reaction pathways also plays a significant role. One method for preparing this compound involves the Knoevenagel condensation followed by Michael addition and decarboxylation. patsnap.com This route is designed to ensure a high total yield by creating a simple reaction pathway that mitigates issues such as large steric hindrance which can lower efficiency. patsnap.com In another process, reacting this compound with urea in a liquid-liquid system not only improves handling but also increases urea utilization, which directly contributes to a higher yield of the subsequent product. wipo.int The use of highly efficient biocatalysts, such as the mutant imidase YHS-I, dramatically enhances yield by accelerating the desired reaction far beyond the rate of any potential side reactions. nih.gov A synthesis starting from isovaleraldehyde and diethyl malonate, followed by hydrolysis, reported a final yield of 76.14% for this compound with a purity of 93.64%. google.com
Table 4: Summary of Reported Yields for this compound and Derivatives
| Reaction | Key Reagents/Catalyst | Yield (%) | Source |
|---|---|---|---|
| This compound synthesis | Isovaleraldehyde, Diethyl malonate, di-n-propylamine | 76.14 | google.com |
| 3-Isobutylglutarimide synthesis | This compound, Formamide (3:1 ratio) | 87 | researchgate.net |
| 3-Isobutylglutarimide synthesis | This compound, Urea | 92.3 | patsnap.com |
| (±)-3-(carbamoylmethyl)-5-methylhexanoic acid synthesis | 3-Isobutyl glutarimide, 2M NaOH | 79 | researchgate.net |
Enzymatic and Biocatalytic Approaches for 3 Isobutylglutaric Acid Derivatives
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis integrates the precision of biocatalytic reactions with the versatility of chemical transformations. This strategy is particularly effective for producing complex chiral molecules. In the context of 3-isobutylglutaric acid derivatives, chemo-enzymatic routes often employ an enzyme for the key stereoselective step, which is then followed by conventional chemical reactions. For instance, the enzymatic production of (R)-3-isobutyl glutaric acid monoamide can be followed by a chemical Hofmann rearrangement to yield the final active pharmaceutical ingredient. doaj.org The use of amidases, such as the one from Comamonas sp. KNK3-7, is considered a valuable tool for the chemo-enzymatic synthesis of various chiral gamma-aminobutyric acid (GABA) analogues, representing a greener production process. nih.gov This combination of biological and chemical methods allows for the efficient construction of highly functionalized scaffolds from simpler, often achiral, starting materials. nih.gov
Enantioselective Biocatalysis for Chiral Intermediates
Enantioselective biocatalysis is a powerful tool for the synthesis of single-enantiomer pharmaceutical intermediates. nih.gov This approach utilizes enzymes as catalysts to produce optically pure compounds, which is crucial for the efficacy of many drugs. For derivatives of this compound, the main goal is the production of chiral intermediates, which are building blocks for more complex molecules. nih.gov Biocatalysis has proven to be an effective and potent method for preparing these chiral molecules, offering significant advantages in terms of environmental impact and reaction specificity over traditional chemical methods. nih.gov
A key strategy in enantioselective biocatalysis is the desymmetrization of prochiral substrates. This process involves the enzymatic modification of a symmetrical, non-chiral molecule to create a chiral product. A significant advantage of this method is the potential to achieve a theoretical yield of 100% for the desired chiral intermediate, overcoming the 50% maximum yield limitation of classical kinetic resolution of racemic mixtures. nih.gov This approach has become a research hotspot for the synthesis of chiral intermediates. nih.gov
3-Isobutyl glutarimide (B196013) (IBI) is a prochiral substrate that serves as an ideal starting material for enzymatic desymmetrization. nih.gov Through hydrolysis catalyzed by specific enzymes, IBI is converted into the chiral molecule (R)-3-isobutylglutarate monoamide (R-IBM). nih.gov The imidase BpIH from Burkholderia phytofirmans has been identified as a promising catalyst for this transformation, offering the potential for a 100% theoretical yield from IBI. nih.gov
D-hydantoinase is an enzyme that has been successfully engineered to catalyze the desymmetrization of 3-isobutyl glutarimide. rsc.org Although its natural function involves the hydrolysis of cyclic ureides, D-hydantoinase has been shown to hydrolyze cyclic imides with bulky substituents. researchgate.net Through rational design and directed evolution, variants of D-hydantoinase have been developed with significantly enhanced activity and stereoselectivity towards IBI. doaj.orgrsc.org For example, a rationally engineered D-hydantoinase variant, M63AL65HC317T, was able to produce R-IBM from IBI with a 99% molar yield and an enantiomeric excess (e.e.) of 99.8% on a kilogram scale. rsc.org Another mutant, M6 (L64A/F66H/C318T/R99G/A265P/G466N/E470A), demonstrated the complete transformation of 500 mM IBI into R-IBM within 24 hours. doaj.org
Table 1: Engineered D-Hydantoinase Variants for R-IBM Production
| Enzyme Variant | Substrate | Product | Molar Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| M63AL65HC317T | 3-Isobutyl Glutarimide (IBI) | (R)-3-Isobutyl Glutaric Acid Monoamide (R-IBM) | 99 | 99.8 | rsc.org |
| M3 (L64A/F66H/C318T) | 3-Isobutyl Glutarimide (IBI) | (R)-3-Isobutyl Glutaric Acid Monoamide (R-IBM) | - | 98.62 | doaj.org |
An alternative biocatalytic route involves the microbial hydrolysis of 3-isobutyl glutaric acid diamide (B1670390) (IBD). This method utilizes whole microorganisms as catalysts for the stereoselective hydrolysis of the diamide substrate. nih.gov
The asymmetric hydrolysis of IBD by certain microorganisms leads to the stereoselective production of (R)-3-isobutyl glutaric acid monoamide (R-IBM). nih.govresearchgate.net The bacterium Comamonas sp. KNK3-7 has been identified as a particularly effective strain for this transformation. It is capable of producing (R)-IBM from IBD with a high degree of optical purity, achieving an enantiomeric excess greater than 99.0%. nih.govresearchgate.net This microbial desymmetrization represents a novel pathway for synthesizing optically active 3-substituted glutaric acid monoamides. nih.gov
Table 2: Microbial Production of (R)-IBM
| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Reference |
|---|
Microbial Hydrolysis of 3-Isobutyl Glutaric Acid Diamide (IBD)
Screening and Isolation of Microorganisms (e.g., Comamonas sp. KNK3-7)shirazu.ac.ir
The discovery of novel biocatalysts for the production of this compound and its derivatives often begins with the screening and isolation of microorganisms from diverse environmental habitats. ijcmas.com The general process involves collecting samples from sources like soil, decaying plant matter, or industrial effluents, which are likely to harbor a wide variety of microbes with diverse metabolic capabilities. ijcmas.comnih.govresearchgate.net These samples undergo a series of enrichment and isolation procedures to obtain pure microbial cultures. ijcmas.comnih.gov
A common primary screening method involves plating the isolates on a medium where the ability to produce organic acids can be visually detected. imskolkata.org For instance, a mineral salt agar medium containing an indicator like bromocresol purple or calcium carbonate can be used; colonies that produce acid will create a visible halo or zone of clearance around them. imskolkata.orgijcmas.com Isolates that test positive are then cultivated in liquid fermentation to quantify their acid production. imskolkata.org
The selection process aims to identify strains that not only produce the target acid but also exhibit desirable industrial characteristics such as high tolerance to substrate and product concentrations, rapid growth, and genetic stability. A variety of microorganisms, including bacteria and fungi, are known producers of various organic acids. ijcmas.comsemanticscholar.org While the provided example mentions Comamonas sp. KNK3-7, it is important to note that species within the Comamonas genus are commonly isolated from environments such as soil, wastewater, and industrial settings. shirazu.ac.irnih.govnih.gov The isolation of a specific strain like KNK3-7 would follow these established microbiological screening protocols to identify its unique biocatalytic potential for producing compounds related to this compound.
Enzyme Engineering and Directed Evolution for Enhanced Activityresearchgate.netimskolkata.org
Once a promising enzyme for the synthesis of a this compound derivative is identified, enzyme engineering and directed evolution are powerful strategies employed to enhance its catalytic properties for industrial applications. nih.gov These techniques are crucial for overcoming the limitations of natural enzymes, which may not be optimal in terms of activity, stability, or specificity under process conditions. nih.gov Directed evolution, in particular, mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. nih.gov
A key application of this approach is in the synthesis of (R)-3-Isobutylglutarate monoamide (R-IBM), a direct chiral precursor for the drug pregabalin (B1679071). nih.govrsc.org The imidase BpIH, derived from Burkholderia phytofirmans, has been identified as a promising catalyst for this reaction, as it facilitates the desymmetrization of 3-isobutyl glutarimide, potentially achieving a 100% theoretical yield. nih.govnih.gov This is a significant advantage over traditional enzymatic resolution methods, which are limited to a maximum yield of 50%. nih.gov Through techniques like semi-rational design, which combines computational modeling with targeted mutagenesis, researchers can significantly improve the enzyme's performance. nih.gov
Mutagenesis Studies for Improved Catalytic Performance (e.g., BpIH variants)researchgate.net
Mutagenesis is a cornerstone of enzyme engineering, involving the introduction of specific mutations into an enzyme's genetic code to alter its structure and function. mdpi.com For enzymes involved in the synthesis of this compound derivatives, such as the imidase BpIH, site-directed mutagenesis has been used to create variants with substantially improved catalytic efficiency. nih.gov
In a notable study, researchers focused on improving BpIH for the conversion of 3-isobutyl glutarimide (IBI) to (R)-3-Isobutylglutarate monoamide (R-IBM). nih.gov Through a semi-rational design approach, they identified key amino acid residues for mutation. nih.gov A triple mutant, designated Y37FH133NS226I (YHS-I), demonstrated a remarkable enhancement in catalytic activity. nih.govnih.gov This variant exhibited an approximate fivefold increase in enzyme activity and a significantly improved catalytic efficiency (kcat/Km) compared to the wild-type (WT) enzyme. nih.govnih.gov Under identical reaction conditions, the YHS-I mutant achieved a conversion rate of 88.87%, while the wild-type BpIH only reached 38.15%. nih.govnih.gov The enantiomeric excess (ee) of the product remained exceptionally high, exceeding 99.9%. nih.govnih.gov
| Enzyme Variant | Relative Activity Increase | Conversion Rate (%) | Product Enantiomeric Excess (ee %) |
|---|---|---|---|
| Wild-Type BpIH | - | 38.15 | >99.9 |
| Y37FH133NS226I (YHS-I) | ~5-fold | 88.87 | >99.9 |
Substrate Binding Pocket Analysis and Rational Designresearchgate.net
Rational design is an enzyme engineering strategy that relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. nih.gov This approach allows for the targeted modification of specific amino acid residues to improve properties like activity and substrate specificity. nih.gov A critical component of rational design is the analysis of the substrate-binding pocket, the region of the enzyme that directly interacts with the substrate. researchgate.netbiosynsis.com
In the case of the imidase BpIH, researchers used homology modeling and structure alignment techniques to determine the architecture of its substrate-binding pocket. nih.gov This computational analysis provided insights into how the substrate, 3-isobutyl glutarimide, docks within the active site. nih.gov Based on this structural information, a semi-rational design was employed, focusing on mutating amino acids in and around the binding pocket. nih.gov Interestingly, mutations of less conserved amino acids located 6–9 Å away from the substrate were found to significantly enhance catalytic activity. nih.gov The synergistic effect of the substitutions in the Y37FH133NS226I mutant altered the interaction network within the enzyme, which is believed to enhance the protein's affinity for the substrate and thereby improve its catalytic efficiency. nih.gov Molecular dynamics and docking simulations further indicated that the engineered enzyme variant possessed higher rigidity around the mutation sites, contributing to its improved performance. nih.gov
Enzymatic Resolution of Racemic Precursorsresearchgate.net
Enzymatic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture (a 50:50 mixture of two enantiomers). nih.govresearchgate.net This technique leverages the high stereoselectivity of enzymes, which can preferentially catalyze a reaction on one enantiomer while leaving the other largely untouched. researchgate.netmdpi.com In the context of this compound derivatives, this method is relevant for producing chiral intermediates required for the synthesis of pharmaceuticals like pregabalin. nih.govresearchgate.net
Analytical Methodologies for 3 Isobutylglutaric Acid and Its Derivatives
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 3-isobutylglutaric acid, particularly in complex matrices and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used method for the analysis of this compound and its derivatives, such as this compound monoamide. It is particularly crucial for monitoring reaction progress, determining purity, and for the chiral separation of enantiomers.
The choice of a stationary phase is critical for achieving the desired separation in HPLC. For general purity analysis and quantification, reversed-phase columns are standard.
C18 Columns : Octadecylsilane (C18) columns are frequently employed for the analysis of this compound and its related impurities. These nonpolar stationary phases are used in reversed-phase HPLC, providing excellent separation for moderately polar compounds like dicarboxylic acids. A typical C18 column, such as an Agilent XDB-C18 (4.6×250 mm, 5 μm), is effective for these analyses. nih.gov Another example is the use of a Hypersil Gold C18 column (5 µm, 150 x 4.6 mm) for purity determination. instanano.com
Chiral Columns : When dealing with chiral molecules, such as the intermediates in the synthesis of S-Pregabalin, chiral stationary phases (CSPs) are essential for separating enantiomers. Polysaccharide-based columns are particularly effective.
Chiralpak AD-H : This column is utilized for the chiral separation of derivatives like R- and S-3-isobutyl glutaric acid monoamide. nih.gov
Chiralpak IG-3 : Based on immobilized amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), this type of column is a popular choice for the enantioseparation of various pharmaceuticals and has demonstrated effectiveness in reversed-phase separation modes. chemicalbull.com
| Column Type | Stationary Phase | Primary Application | Reference |
|---|---|---|---|
| Reversed-Phase | C18 (Octadecylsilane) | Purity analysis, quantification of impurities | nih.govinstanano.com |
| Chiral | Chiralpak AD-H | Enantiomeric separation of derivatives | nih.gov |
| Chiral | Chiralpak IG-3 | Chiral separation of pharmaceuticals | chemicalbull.com |
The mobile phase composition is a key parameter that is adjusted to optimize the separation. In reversed-phase HPLC, a mixture of water and a less polar organic solvent is typically used.
Composition : A common mobile phase for the analysis of this compound on a C18 column consists of a mixture of an aqueous buffer and acetonitrile (B52724). instanano.com For instance, a gradient elution might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration. One method uses a gradient of Water with 0.1% H₃PO₄ (Phase A) and Acetonitrile with 0.1% H₃PO₄ (Phase B). instanano.com Another example for a related derivative involves a mobile phase of acetonitrile–water (3.5:6.5, v/v) containing 1% (v/v) phosphoric acid. blogspot.com
pH Optimization : The pH of the aqueous component of the mobile phase is crucial when analyzing acidic compounds like this compound. The retention of carboxylic acids on reversed-phase columns is highly dependent on their ionization state. To ensure sufficient retention and good peak shape, the pH of the mobile phase is typically kept low, below the pKa of the carboxylic acid groups. This suppresses the ionization of the acid, making it less polar and increasing its interaction with the nonpolar stationary phase. The use of acidic modifiers like phosphoric acid (H₃PO₄) or dipotassium (B57713) phosphate (B84403) adjusted to an acidic pH is common. nih.govinstanano.com For example, a mobile phase containing 20 mM dipotassium phosphate is adjusted to pH 3.0 for the analysis of 3-isobutyl glutaric acid monoamide. nih.gov
This compound lacks a strong chromophore, which means it does not absorb light strongly in the near-UV and visible regions. Therefore, detection is typically performed at low UV wavelengths.
210 nm : This wavelength is frequently used for the detection of this compound and its derivatives. nih.govinstanano.com At this "far UV" wavelength, the carboxylic acid functional group exhibits some absorbance, allowing for sensitive detection. The choice of a low wavelength offers more universal detection for compounds with limited UV absorbance. scimplify.com
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is another powerful technique employed for the analysis of this compound, primarily for assessing its purity. GC is suitable for volatile or semi-volatile compounds. While this compound itself has a relatively high boiling point, it can be analyzed by GC, sometimes after derivatization to increase its volatility.
GC analysis is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. For instance, patents describing the synthesis of this compound report the use of GC to determine the purity of the final product, with purities often exceeding 93%. The method typically involves a capillary column (e.g., Perkin Elmer Elite-5) and a flame ionization detector (FID), which is sensitive to organic compounds.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide definitive information about the carbon-hydrogen framework of the molecule.
¹H NMR : The proton NMR spectrum of this compound shows characteristic signals corresponding to the different types of protons in the molecule. For example, a doublet for the six methyl protons of the isobutyl group, and multiplets for the methylene (B1212753) and methine protons.
¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom, including the two carboxylic acid carbons and the carbons of the isobutyl group.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid groups.
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound, a common observation in negative ion mode is a peak at m/z 187, corresponding to the deprotonated molecule [M-H]⁻.
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (in CDCl₃) | δ 0.92 (d, 6H), 1.23 (dd, 2H), 1.64 (m, 1H), 2.25-2.40 (m, 1H), 2.40-2.55 (m, 4H) | |
| ¹³C NMR (in D₂O) | δ 182.89, 43.66, 31.90, 24.60, 22.27 | |
| IR (KBr, cm⁻¹) | ~3047 (broad O-H), 2958 (C-H), 1704 (C=O) | |
| Mass Spectrometry | m/z: 187 [M-H]⁻ |
Purity and Enantiomeric Excess Determination
As this compound is a precursor in the synthesis of chiral molecules like pregabalin (B1679071), determining its purity and the enantiomeric excess (ee) of its chiral derivatives is critical.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and determining the enantiomeric purity of chiral intermediates derived from this compound, such as (R)-3-isobutylglutarate monoamide. nih.govnih.gov
The choice of the chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose derivatives, are frequently used. nih.govscience.gov For instance, the optical purity of samples can be determined using a Chiralpak IG-3 column. nih.gov A typical mobile phase might consist of a mixture of acetonitrile and water, with the pH adjusted with an acid like phosphoric acid. nih.gov The enantiomers are detected using a UV detector at a specific wavelength, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak IG-3 (3 µm, 4.6 ID × 250 mm) |
| Mobile Phase | Acetonitrile–water (1:1, v/v), pH 2.5 with phosphoric acid |
| Flow Rate | 1 mL min⁻¹ |
| Detection | 210 nm |
| Retention Time (S-IBM) | 11.5 min |
| Retention Time (R-IBM) | 13.3 min |
Method details for the analysis of a derivative, 3-isobutylglutarate monoamide (IBM). nih.gov
In some cases, derivatization of the analyte is performed prior to chiral HPLC analysis. This process involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov
For the analysis of this compound derivatives, a derivatization step might be employed to enhance detection or improve chromatographic separation. nih.gov For example, samples can be derivatized using benzoylmethyl bromide in the presence of potassium carbonate in acetonitrile. nih.gov The choice of derivatizing agent is critical and depends on the functional groups present in the analyte. The goal is to create diastereomers that are easily separable and detectable. nih.govresearchgate.net
Quality Control and Reference Standards
Quality control for this compound involves ensuring its identity, purity, and quality through the use of various analytical techniques. Reference standards play a crucial role in this process.
A reference standard is a highly characterized material used as a benchmark for quality control testing. usp.org this compound is available as a Pharmaceutical Analytical Impurity (PAI) and as an impurity reference standard. veeprho.comusp.org These standards are supplied with a comprehensive Certificate of Analysis (CoA) that includes data from various analytical tests such as ¹H NMR, Mass Spectrometry, HPLC, and IR spectroscopy, confirming the material's identity and purity. glppharmastandards.com Organizations like the United States Pharmacopeia (USP) provide reference standards that are recognized globally to ensure the accuracy and reliability of analytical results. usp.org The use of these standards is essential for manufacturers to verify that their product meets the required specifications for use in pharmaceutical synthesis.
Reaction Mechanisms and Computational Studies
Mechanistic Investigations of Synthetic Reactions
Understanding the step-by-step process of chemical reactions is crucial for optimizing synthetic routes. For derivatives of 3-isobutylglutaric acid, such as 3-isobutyl glutarimide (B196013), mechanistic studies have detailed the key processes of nucleophilic attack and ring formation.
The synthesis of this compound derivatives often involves nucleophilic attack as a key mechanistic step. In the formation of 3-isobutyl glutarimide from this compound and formamide (B127407), the reaction initiates with the nucleophilic attack of the amine group from formamide on one of the carboxylic acid groups of the glutaric acid. researchgate.net This attack leads to the formation of a transition state, a high-energy intermediate that is critical in the reaction pathway. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are vital for analyzing these transition states. DFT calculations can map the entire reaction pathway, identifying the energies of reactants, intermediates, transition states, and products. This allows researchers to understand the electron density distribution and identify the most likely sites for nucleophilic attack. For instance, in the degradation of pregabalin (B1679071) (a derivative of this compound) via lactamization, calculations have identified a transition state with an energy of 25.96 kcal/mol higher than the ground state. researchgate.net Intrinsic reaction coordinate (IRC) calculations confirm that this transition state connects the unstable reactant form to the final lactam product. researchgate.net
The table below summarizes the key steps in the nucleophilic attack phase during the synthesis of 3-isobutyl glutarimide.
| Step | Description | Key Species Involved |
| 1 | Nucleophilic Attack | The amine group of formamide attacks a carbonyl carbon of this compound. |
| 2 | Transition State Formation | A high-energy intermediate is formed following the nucleophilic attack. researchgate.net |
| 3 | Intermediate Product | An amide intermediate is formed before subsequent ring closure. |
A critical step following the initial nucleophilic attack in the synthesis of 3-isobutyl glutarimide is the removal of a water molecule. researchgate.net This dehydration step is often facilitated by heating and, in some related syntheses, by azeotropic removal to drive the reaction forward. researchgate.netgoogle.comgoogle.com After the formation of the initial amide intermediate and the removal of water, a second intramolecular nucleophilic attack occurs. The newly formed amide group attacks the neighboring carboxylic acid group. researchgate.net This second attack leads to the closure of the ring, forming the final 3-isobutyl glutarimide product and expelling formic acid. researchgate.net
The cyclization of this compound to form its anhydride (B1165640) is another example of a dehydration reaction where a water molecule is removed from the two carboxylic acid groups, often accomplished by heating with a dehydrating agent like acetic anhydride.
Computational Chemistry Applications
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. Techniques such as molecular dynamics simulations, DFT calculations, and homology modeling are instrumental in studying its behavior and interactions, particularly with enzymes.
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique has been applied to understand the conformational changes and interactions of enzymes that process derivatives of this compound. For example, MD simulations were performed on the imidase BpIH from Burkholderia phytofirmans, an enzyme that catalyzes the hydrolysis of 3-isobutyl glutarimide to produce a key intermediate for the drug pregabalin. nih.gov These simulations, conducted using the GROMACS software with the OPLS-AA/L force field, helped to analyze the structural stability and rigidity of both the wild-type enzyme and its more efficient mutants. nih.gov The results indicated that beneficial mutations led to higher rigidity around the mutation sites, altering the interaction network and enhancing the enzyme's affinity for the substrate. nih.gov
| Simulation Parameter | Wild-Type BpIH | YHS-I Mutant |
| Water Molecules | 17,170 | 18,136 |
| Counter Ions (Na+) | 8 | 9 |
| Force Field | OPLS-AA/L | OPLS-AA/L |
| Water Model | SPC/E | SPC/E |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.comnih.gov It is particularly useful for calculating the geometries and energies of molecules and transition states in chemical reactions. researchgate.net In the context of this compound and its derivatives, DFT calculations have been used to study the geometry, energy landscape, and kinetic and thermodynamic preferences of reactions like lactamization. researchgate.net Methods such as B3LYP with various basis sets (e.g., 6-31G(d)) are commonly employed to provide accurate results for the fundamental structures of organic compounds. damascusuniversity.edu.syinpressco.com DFT is crucial for modeling reaction mechanisms, identifying the lowest energy transition states, and informing the rational design of catalysts for reactions such as the desymmetrization of 3-isobutylglutaric anhydride.
When the crystal structure of a target protein is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein. uit.nosld.curesearchgate.net This technique was employed to study the imidase BpIH, which acts on 3-isobutyl glutarimide. nih.gov The structure of BpIH was modeled using the SWISS-MODEL server with the crystal structure of a polysaccharide deacetylase family protein (PDB ID: 3S6O) as a template, which shared a 91.3% sequence identity. nih.gov
This model, combined with structural alignment and molecular docking, allowed researchers to identify the substrate-binding pocket and the catalytic triad (B1167595) (E38-H127-W131) of the enzyme. nih.gov By understanding the structure of the active site, researchers could rationally design mutations to improve the enzyme's catalytic efficiency for converting 3-isobutyl glutarimide into the desired chiral monoamide, a key step in the synthesis of pregabalin. nih.gov
Docking Results in Enzyme-Substrate Interactions
Computational docking studies have been instrumental in elucidating the binding mechanisms of substrates related to this compound within enzyme active sites. These studies provide critical insights into the specific interactions that govern substrate recognition and catalytic efficiency, guiding efforts in enzyme engineering to improve industrial synthesis pathways. Research has particularly focused on the enzymatic hydrolysis of 3-isobutyl glutarimide (IBI), a prochiral substrate used to produce key chiral intermediates for the synthesis of pregabalin. nih.govrsc.org
One significant area of investigation involves the imidase BpIH from Burkholderia phytofirmans, a promising catalyst for producing (R)-3-Isobutylglutarate monoamide (R-IBM) from IBI. nih.gov Homology modeling and molecular docking were employed to identify the substrate-binding pocket of BpIH. The conformation with the highest score was selected for detailed analysis of the interactions between the enzyme and the substrate, IBI. nih.gov Residues within a 5 Å radius of the substrate were targeted for site-directed mutagenesis to enhance enzyme-substrate interactions. nih.gov Molecular dynamics and docking results revealed that synergistic mutations at positions Y37F, H133N, and S226I led to increased rigidity around the mutation sites. This structural change altered the interaction network within the binding pocket, which enhanced the protein's affinity for the substrate and ultimately improved catalytic efficiency. nih.gov
In a separate study, the desymmetric hydrolysis of IBI was investigated using a rationally designed D-hydantoinase from Bacillus stearothermophilus (BsHase). rsc.org To understand the enzyme-substrate interactions, a three-dimensional model of the IBI substrate was created and its energy was minimized. Docking simulations of IBI into the D-hydantoinase active site were performed using the Ledock software. The di-zinc center within the enzyme's crystal structure was defined as the central point for the docking calculations. rsc.org These computational models were crucial for guiding the rational design of enzyme mutants with improved activity for producing the desired chiral monoamide intermediate. rsc.org
These computational approaches, particularly molecular docking, are essential for visualizing and analyzing the precise interactions at the molecular level. They allow researchers to identify key amino acid residues that form hydrogen bonds, create hydrophobic interactions, or provide steric hindrance, thereby controlling the binding and orientation of the substrate. This knowledge facilitates the targeted mutation of residues to optimize enzyme performance for biotechnological applications.
Interactive Data Table: Summary of Docking Studies on IBI-Enzyme Interactions
| Enzyme | Substrate | Computational Method | Key Findings | Reference |
| Imidase (BpIH) | 3-Isobutyl glutarimide (IBI) | Homology Modeling, Molecular Docking, Molecular Dynamics | Identified substrate binding pocket; Mutations (Y37F, H133N, S226I) enhanced protein affinity for the substrate by altering the interaction network. | nih.gov |
| D-Hydantoinase (BsHase) | 3-Isobutyl glutarimide (IBI) | Protein Modeling, Molecular Docking (Ledock) | Modeled the interaction of IBI within the active site, centered on the di-zinc complex, to guide rational enzyme design. | rsc.org |
Industrial and Process Development Considerations
Scalable Manufacturing Processes
The transition from laboratory-scale synthesis to industrial manufacturing of 3-isobutylglutaric acid requires robust and scalable processes that are both efficient and economically viable. Several synthetic routes have been developed and optimized for large-scale production.
One common and adaptable method for industrial-scale production involves a Knoevenagel condensation of isovaleraldehyde (B47997) with either ethyl cyanoacetate (B8463686) or diethyl malonate, followed by a Michael addition . The subsequent hydrolysis and decarboxylation of the intermediate yields this compound. nbinno.com This multi-step process has been a foundational route for the synthesis of this compound.
To enhance scalability and efficiency, one-pot syntheses have been developed. These processes, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of reduced reaction times, lower solvent volumes, and simpler handling, making them highly suitable for commercial-scale manufacturing. google.com An example of such a process involves the reaction of isovaleraldehyde, a compound of formula II (where R is an alkyl or aryl group and R1 is an electron-withdrawing group like CN or COOR), and a compound of formula III (a malonic ester derivative) in a non-polar organic solvent with a base to form an intermediate, which is then hydrolyzed to yield this compound. google.com
Another scalable approach utilizes isovaleraldehyde and cyanoacetic acid, avoiding the use of diethyl malonate. This method is noted for its simplicity, economic advantages, and eco-friendly nature, featuring shorter reaction times and the use of smaller solvent volumes. google.com
The selection of equipment for scalable manufacturing is crucial. It typically involves large-scale reactors capable of handling the reaction volumes and accommodating the necessary heating and cooling requirements. Continuous flow processes are also being explored to improve efficiency and consistency in large-scale production. nbinno.com
Table 1: Comparison of Scalable Synthesis Routes for this compound
| Synthesis Route | Key Reactants | Advantages for Scalable Manufacturing | Reference |
|---|---|---|---|
| Knoevenagel Condensation & Michael Addition | Isovaleraldehyde, Ethyl Cyanoacetate/Diethyl Malonate | Well-established, adaptable for industrial scale. | nbinno.com |
| One-Pot Synthesis | Isovaleraldehyde, Compound of formula II, Compound of formula III | Shorter reaction times, reduced solvent volume, simpler handling. | google.com |
| Cyanoacetic Acid Route | Isovaleraldehyde, Cyanoacetic Acid | Economically advantageous, eco-friendly, shorter reaction time. | google.com |
| Malonamide (B141969) Nitrile Route | Isovaleraldehyde, Malonamide Nitrile | High yields, reduced environmental footprint. | nbinno.comgoogle.com |
Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound is an area where these principles can be effectively applied to create more sustainable manufacturing processes.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com Processes with high atom economy are inherently more sustainable as they generate less waste.
In the context of this compound synthesis, newer methods have been developed to improve atom economy. For instance, a process starting from isovaleraldehyde and malonamide nitrile under mild, base-catalyzed conditions followed by hydrolysis boasts high yields and a reduced environmental footprint compared to more traditional methods. nbinno.comgoogle.com Enzymatic hydrolysis has also been explored, where specific enzymes can selectively cleave amide bonds, leading to high optical purity and a more sustainable process. nbinno.com The use of enzymatic desymmetrization of 3-isobutylglutarimide can theoretically achieve a 100% yield, a significant improvement over resolution methods which have a maximum yield of 50%. nih.gov
The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is another metric used to assess the environmental impact of a chemical process. chembam.com By optimizing reaction conditions and utilizing more efficient catalysts, the E-factor for this compound production can be significantly reduced.
A key aspect of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. google.com Traditional syntheses of this compound have sometimes employed toxic and volatile organic solvents such as toluene (B28343) and n-hexane. google.com These solvents pose risks to both human health and the environment.
More environmentally friendly approaches have been developed that utilize safer solvents. For example, a method for preparing this compound monoamide, a direct precursor, in an alcohol solvent has been described as a safer and more environmentally friendly alternative. google.com This avoids the issues associated with toxic solvents and aligns with the principles of green chemistry.
Furthermore, some improved processes for this compound synthesis are designed to be "eco-friendly" and involve "non-hazardous reaction conditions," making them more suitable for commercial and environmentally conscious production. google.com The use of mineral acids like hydrochloric acid or hydrobromic acid for hydrolysis is common, and while these are strong acids, their use under controlled conditions is a standard industrial practice. google.com
Process Optimization for Yield and Efficiency
Process optimization is critical for the commercial viability of this compound production. Key goals of optimization include maximizing yield, minimizing reaction times, and reducing the cost of raw materials and energy consumption.
The choice of reagents and catalysts also plays a vital role. The use of a phase-transfer catalyst in the condensation of isovaleraldehyde and malonamide nitrile can improve reaction efficiency under mild conditions. google.com Furthermore, enzymatic methods, such as the use of an imidase, are being developed to achieve high conversion rates and yields under mild reaction conditions. nih.gov
Table 2: Examples of Process Optimization in this compound Synthesis
| Optimization Strategy | Description | Impact on Yield and Efficiency | Reference |
|---|---|---|---|
| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Shorter reaction times, increased overall efficiency. | google.com |
| Optimized Reaction Conditions | Fine-tuning of temperature, time, and reagent concentrations. | A yield of 76.14% with a GC purity of 93.64% was achieved. | google.com |
| Alternative Reagents | Using malonamide nitrile and a phase transfer catalyst. | High yield (over 80% total yield for the monoamide) and efficiency under mild conditions. | google.com |
| Enzymatic Conversion | Use of imidase for desymmetrization of 3-isobutyl glutarimide (B196013). | Potential for 100% theoretical yield. | nih.gov |
Impurity Profiling and Control in Pharmaceutical Intermediates
As this compound is a crucial intermediate in the synthesis of pharmaceuticals like Pregabalin (B1679071), its purity is of utmost importance. nbinno.comsynzeal.com Impurity profiling, which involves the identification, characterization, and quantification of impurities, is a critical aspect of quality control in the pharmaceutical industry. biomedres.us
During the synthesis of this compound and its subsequent conversion to the final API, various related substances or impurities can be formed. These can arise from starting materials, intermediates, by-products, or degradation products.
Several potential impurities have been identified in the synthesis of Pregabalin, with this compound itself being a known related substance. researchgate.net Other identified impurities that may be relevant to the synthesis and purity of this compound include:
(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid: A key intermediate in the synthesis of Pregabalin from this compound. researchgate.net
(S)-4-isobutyl-2-pyrrolidone (lactam impurity): A common impurity in Pregabalin synthesis. google.com
Unreacted starting materials and intermediates: Residual amounts of isovaleraldehyde, diethyl malonate, or other reagents can remain if the reaction does not go to completion.
The identification and characterization of these impurities are typically carried out using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities. google.comijprajournal.com For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. biomedres.usijrti.org
The control of these impurities is essential to ensure the quality and safety of the final drug product. This is achieved through the optimization of the synthetic process to minimize the formation of by-products, the implementation of effective purification steps, and the use of validated analytical methods to monitor impurity levels. Regulatory bodies like the ICH provide guidelines on the acceptable limits for various impurities in pharmaceutical products. biomedres.us
Strategies for Impurity Reduction
In the industrial synthesis of this compound, a crucial intermediate for pharmaceuticals like pregabalin, controlling impurities is paramount to ensure the final product's quality and safety. nbinno.comchemicalbook.com Various synthetic routes are employed, each with a unique impurity profile that necessitates specific control strategies.
One common method for synthesizing this compound involves the condensation of isovaleraldehyde with compounds like ethyl cyanoacetate or diethyl malonate. nbinno.comgoogle.compatsnap.com A primary challenge in this process is the inherent instability of isovaleraldehyde, which can undergo self-polymerization or Claisen condensation under certain conditions, leading to the formation of undesired by-products. google.com To mitigate this, process optimization focuses on the careful selection of catalysts and precise control of reaction parameters. For instance, employing a suitable catalyst system can significantly minimize side reactions, leading to higher purity of the desired condensation product and, subsequently, this compound. google.com
Another source of impurities can be the reaction pathway itself. For example, the Wittig-Horner reaction, when used to prepare precursors, has been noted to generate impurities that are difficult to control. google.com Similarly, processes that introduce phosphorus-containing reagents can lead to waste disposal challenges and environmental concerns. google.com
Strategies to reduce these impurities often involve a multi-faceted approach:
Alternative Synthetic Routes: Exploring different synthetic pathways is a key strategy. A method starting from isovaleraldehyde and malonamide nitrile under mild, base-catalyzed condensation conditions has been shown to produce fewer by-products. nbinno.comgoogle.com
Process Parameter Optimization: Tight control over reaction temperature, time, and reagent addition can prevent the formation of by-products. For example, maintaining a low temperature during certain steps can suppress side reactions. google.com
Catalyst Selection: The use of efficient catalyst systems, such as phase transfer catalysts, can improve reaction efficiency and selectivity, thereby reducing the formation of impurities. google.com
Purification Techniques: Post-synthesis purification steps are essential. These can include extraction, distillation, and crystallization to remove residual starting materials, reagents, and by-products. google.com
A study on the related substances of pregabalin identified this compound itself as a known impurity. researchgate.net This highlights the importance of controlling downstream processes to ensure it is fully converted to the desired active pharmaceutical ingredient.
The table below summarizes common impurities and the strategies to mitigate them.
| Impurity Source | Potential Impurities | Mitigation Strategies |
| Isovaleraldehyde Starting Material | Self-polymerization products, Claisen condensation by-products | - Use of effective catalyst systems- Strict control of reaction temperature and time- Alternative synthesis routes avoiding harsh conditions google.com |
| Wittig-Horner Reaction | Wayward, difficult-to-control impurities | - Exploring alternative condensation reactions google.com |
| Phosphorus-containing Reagents | Phosphorus-based by-products | - Utilizing synthesis routes that avoid these reagents to reduce environmental impact google.com |
| Incomplete Reaction/Side Reactions | Unreacted intermediates, isomers | - Optimization of reaction conditions (temperature, pressure, time) google.com- Post-reaction purification (e.g., extraction, crystallization) google.com |
Recycling and Sustainability in Production
Efforts to develop more sustainable and environmentally friendly processes for the production of this compound and its derivatives are ongoing, focusing on green chemistry principles such as solvent recycling, atom economy, and the use of biocatalysis.
Solvent Recycling: In many chemical processes, solvents constitute a significant portion of the waste stream. Implementing solvent recycling is a key sustainability strategy. In certain patented methods for preparing this compound precursors, the alcoholic solvents used in the process are designed to be recovered and reused, reducing both waste and raw material costs. google.com Similarly, in purification steps that use solvents like toluene for extraction, distillation can be employed to recover the solvent for subsequent batches. google.com The development of solvent-free reaction conditions represents an even greater advancement, significantly improving atom utilization and eliminating the energy and resource costs associated with solvent recovery. google.com
Green Chemistry and Biocatalysis: The move towards greener synthesis is exemplified by the use of enzymatic processes. For the synthesis of chiral precursors to pregabalin, such as (R)-3-isobutyl glutaric acid monoamide, enzymatic desymmetrization of prochiral 3-isobutyl glutarimide has been developed. rsc.orgnih.gov This biotechnological approach offers several advantages over traditional chemical methods:
High Selectivity: Enzymes can produce the desired chiral isomer with very high enantiomeric excess (e.g., 99.8%), eliminating the need for resolution steps that discard half of the material. rsc.org
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the use of harsh or toxic reagents.
Atom Efficiency: Desymmetrization can achieve a theoretical yield of 100% for the desired chiral intermediate, a significant improvement over classical resolution methods which have a maximum yield of 50%. rsc.orgnih.gov
This enzymatic route provides a novel, green, and atom-efficient pathway for producing key pharmaceutical intermediates derived from this compound. rsc.org
The following table outlines key sustainability strategies in the production of this compound.
| Sustainability Strategy | Approach | Benefits |
| Solvent Management | - Recycling of alcoholic and extraction solvents (e.g., toluene) google.comgoogle.com- Development of solvent-free reaction methods google.com | - Reduced raw material costs- Decreased solvent waste and emissions- Improved atom utilization |
| Biocatalysis | - Enzymatic desymmetrization of 3-isobutyl glutarimide to produce chiral precursors rsc.orgnih.gov | - High enantioselectivity and purity- Mild, energy-efficient reaction conditions- Elimination of wasteful resolution steps- Increased atom economy (up to 100% theoretical yield) rsc.org |
| Process Intensification | - Development of "one-pot" synthesis procedures google.comgoogle.com | - Shorter reaction times- Reduced solvent usage for intermediate purification- Lower energy consumption and waste generation |
Future Directions and Emerging Research in the Synthesis of 3 Isobutylglutaric Acid
The synthesis of 3-isobutylglutaric acid, a pivotal intermediate in the pharmaceutical industry, is the subject of ongoing research focused on enhancing efficiency, sustainability, and precision. Future developments are centered on harnessing novel biological systems, advanced computational tools, innovative process engineering, and sustainable raw materials to revolutionize its production.
Q & A
Q. What are the standard synthetic routes for 3-isobutylglutaric acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound (3-IBG) typically involves hydrolysis of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid under alkaline conditions (NaOH, 75–80°C, 5 h), followed by neutralization with HCl to precipitate the product . Key factors affecting yield (85%) and purity (99.5%) include precise pH control during neutralization and temperature optimization to avoid side reactions. Alternative routes, such as Hofmann rearrangement of 3-carbamoylmethyl-5-methylhexanoic acid, require acetic anhydride as a dehydrating agent and yield improvements (65% to 74%) through temperature optimization .
| Synthetic Route | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Alkaline hydrolysis | 85 | 99.5 | pH ~7.0, 75–80°C |
| Hofmann rearrangement | 74 | >99 | Acetic anhydride, T < 50°C |
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying 3-IBG and related impurities (e.g., lactam derivatives) at levels as low as 0.01% . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural identity via characteristic signals: δ 0.70 ppm (d, CH3), 1.95 ppm (s, CH2), and 182.89 ppm (carbonyl carbons) . Mass spectrometry (MS) provides molecular weight confirmation (m/z 187 [M-H+]), while infrared (IR) spectroscopy identifies functional groups (e.g., 3436 cm⁻¹ for OH stretch) .
Q. How does this compound function as a key intermediate in pregabalin synthesis?
- Methodological Answer : 3-IBG serves as a precursor in the asymmetric synthesis of pregabalin. The compound undergoes resolution via chiral amines (e.g., R-(+)-phenylethylamine) to yield enantiomerically pure intermediates. For example, 3-IBG is converted to (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, which is further reduced to pregabalin . Critical steps include enantiomeric excess validation using chiral HPLC and minimizing racemization during reaction workup .
Advanced Research Questions
Q. What are the challenges in achieving enantiomeric purity during this compound synthesis, and how can they be mitigated?
- Methodological Answer : Racemization during hydrolysis or esterification steps is a major challenge. For instance, prolonged heating (>80°C) during alkaline hydrolysis can lead to partial racemization of the product . Mitigation strategies include:
- Temperature Control : Maintaining reaction temperatures below 80°C.
- Chiral Resolution : Use of enantiopure resolving agents (e.g., S-(-)-phenylethylamine) to separate diastereomeric salts .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) to selectively process one enantiomer .
Q. How can researchers validate analytical methods for detecting trace impurities in this compound batches?
- Methodological Answer : Method validation should follow ICH Q2(R1) guidelines, including:
- Specificity : Demonstrate baseline separation of 3-IBG from impurities (e.g., 4-isobutylpyrrolidin-2-one) using HPLC with a C18 column and acetonitrile/water mobile phase .
- Sensitivity : Limit of detection (LOD) ≤0.01% via signal-to-noise ratio ≥3.
- Linearity : R² ≥0.999 over 50–150% of the target concentration.
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. What experimental design considerations are critical for scaling up this compound synthesis while maintaining regulatory compliance?
- Methodological Answer : Key considerations include:
- Process Analytical Technology (PAT) : Real-time monitoring of critical quality attributes (CQAs) like pH and temperature using in-line sensors .
- Impurity Profiling : Identify and control genotoxic impurities (e.g., alkylating agents) to meet ICH Q3A/B thresholds (<0.15% for known impurities) .
- Green Chemistry : Replace hazardous solvents (e.g., chloroform) with alternatives like ethyl acetate in crystallization steps .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies, and how can these discrepancies be resolved?
- Methodological Answer : Yield variations (65–85%) arise from differences in workup protocols and starting material purity. For example, incomplete neutralization during HCl quenching can lead to product loss . Resolution requires:
- Standardized Protocols : Adopt consistent reaction termination methods (e.g., rapid cooling to 0–5°C).
- Quality Control : Pre-purify starting materials using recrystallization or chromatography.
- Reproducibility Studies : Compare results across multiple labs using identical synthetic conditions .
Research Gaps and Future Directions
- Stereoselective Catalysis : Develop asymmetric catalytic routes to avoid costly resolution steps.
- Degradation Studies : Investigate stability under accelerated conditions (40°C/75% RH) to define storage guidelines.
- Eco-Friendly Synthesis : Explore biocatalytic pathways using engineered enzymes for sustainable production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
